Bienvenue dans la boutique en ligne BenchChem!

Desmethyltamoxifen

Protein Kinase C (PKC) Cell Signaling Cancer Pharmacology

Desmethyltamoxifen—the predominant circulating tamoxifen metabolite at 2–3× parent drug plasma levels—uniquely combines weak ER affinity (~2.4% of estradiol) with 10-fold greater PKC inhibition versus tamoxifen and distinct CYP3A4 inhibition (IC50 9.2–10.2 μM). This dual pharmacological signature makes it irreplaceable for TDM assay calibration, CYP polymorphism studies, and PBPK modeling. Its ~14-day half-life dictates accumulation kinetics not captured by tamoxifen or endoxifen surrogates. Procure ≥98% pure reference standard for quantitative LC-MS/MS accuracy and to avoid mechanistic errors from surrogate metabolites.

Molecular Formula C25H27NO
Molecular Weight 357.5 g/mol
CAS No. 31750-48-8
Cat. No. B1677009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyltamoxifen
CAS31750-48-8
Synonymsalpha-acetoxy-N-desmethyl tamoxifen
demethyltamoxifen
N-demethyltamoxifen
N-desmethyltamoxifen
N-desmethyltamoxifen citrate (1:1), (Z)-isome
Molecular FormulaC25H27NO
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
InChIInChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24-
InChIKeyNYDCDZSEEAUOHN-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desmethyltamoxifen (CAS 31750-48-8): A Critical Tamoxifen Metabolite for Pharmacokinetic and Pharmacodynamic Research


Desmethyltamoxifen (N-desmethyltamoxifen; CAS 31750-48-8) is the primary plasma metabolite of tamoxifen, formed predominantly via CYP3A4/5-mediated N-demethylation [1]. It serves as the obligate intermediate for the generation of the highly potent antiestrogen endoxifen via CYP2D6 [2]. While itself a relatively weak antiestrogen, Desmethyltamoxifen exhibits notable activity as a protein kinase C (PKC) inhibitor [3] and possesses a significantly extended half-life (~14 days) compared to the parent drug (~5–7 days), making it essential for both therapeutic drug monitoring and mechanistic studies of tamoxifen pharmacology [4].

Why Desmethyltamoxifen (31750-48-8) Cannot Be Interchanged with Tamoxifen, Endoxifen, or 4-Hydroxytamoxifen


Generic substitution fails because the tamoxifen metabolite network exhibits profound functional divergence, not merely potency gradients. Desmethyltamoxifen (NDT) is the predominant circulating species in patients, with plasma concentrations exceeding tamoxifen by 2- to 3-fold [1]. However, its binding affinity for the estrogen receptor (ER) is comparable to the weak parent tamoxifen (~2.4% vs. 2.8% of estradiol), which is two orders of magnitude lower than endoxifen or 4-hydroxytamoxifen (~181%) [2]. Crucially, NDT demonstrates a 10-fold greater potency than tamoxifen as a PKC inhibitor [3] and a distinct inhibitory profile toward CYP3A4 [4]. This combination of high systemic exposure, weak ER activity, and strong off-target enzyme inhibition creates a unique pharmacological signature not recapitulated by any other single species in the tamoxifen pathway. Consequently, using tamoxifen or endoxifen as a surrogate in assays or standards would yield quantitatively and mechanistically different results.

Quantitative Differentiation Guide for Desmethyltamoxifen (31750-48-8) vs. Tamoxifen, Endoxifen, and 4-Hydroxytamoxifen


Desmethyltamoxifen Exhibits 10-Fold Greater PKC Inhibition Than Tamoxifen

Despite its weak antiestrogenic activity, Desmethyltamoxifen is a significantly more potent inhibitor of protein kinase C (PKC) than the parent drug tamoxifen. While the exact IC50 values are not provided, the consistent report of a 'ten-fold more potent' PKC inhibitory effect [1] establishes a clear functional difference that is critical for researchers investigating PKC-mediated pathways or off-target effects of tamoxifen therapy.

Protein Kinase C (PKC) Cell Signaling Cancer Pharmacology

Desmethyltamoxifen is the Dominant Circulating Species in Patients, with 2-3x Higher Plasma Concentration Than Tamoxifen

In patients receiving chronic tamoxifen therapy, the steady-state plasma concentration of Desmethyltamoxifen far exceeds that of the parent drug and other active metabolites. Median plasma levels of N-desmethyltamoxifen were measured at 124.83 ng/mL, which is 2.24-fold higher than tamoxifen (55.77 ng/mL) and 20-fold higher than endoxifen (6.18 ng/mL) [1]. This is corroborated by FDA-approved drug labeling, which reports average steady-state concentrations of 353 ng/mL for N-desmethyltamoxifen compared to 122 ng/mL for tamoxifen, a 2.89-fold difference [2]. These data confirm Desmethyltamoxifen's status as the major circulating metabolite.

Therapeutic Drug Monitoring (TDM) Pharmacokinetics Bioanalysis

Desmethyltamoxifen Has a Prolonged Half-Life (14 Days) Compared to Tamoxifen (5–7 Days) and Endoxifen

Desmethyltamoxifen exhibits significantly prolonged elimination kinetics, which is a critical consideration for washout studies or interpreting long-term exposure. The terminal half-life of Desmethyltamoxifen is approximately 14 days, in stark contrast to the 5–7 day half-life of tamoxifen [1][2]. This 2- to 3-fold longer half-life explains the higher accumulation and the extended time (approximately 8 weeks) required to reach steady-state for this metabolite compared to 4 weeks for tamoxifen [3].

Drug Metabolism Elimination Kinetics Pharmacology

Desmethyltamoxifen is a Potent CYP3A4 Inhibitor (IC50 9.2–10.2 μM), Surpassing Tamoxifen (18.4–23.5 μM) but Less Potent than 4-Hydroxytamoxifen (2.6–2.7 μM)

Beyond its role as a substrate, Desmethyltamoxifen acts as a direct inhibitor of CYP3A4-mediated metabolism. In a comparative study using human liver microsomes, N-desmethyltamoxifen inhibited triazolam hydroxylation with an IC50 of 9.2–10.2 μM, demonstrating a 2.3- to 2.5-fold greater inhibitory potency than tamoxifen (IC50 18.4–23.5 μM) [1]. While 4-hydroxytamoxifen was the most potent inhibitor (IC50 2.6–2.7 μM), the high circulating levels of Desmethyltamoxifen render its moderate CYP3A4 inhibitory activity pharmacologically significant for potential drug interactions.

Drug-Drug Interactions Cytochrome P450 Hepatic Metabolism

Desmethyltamoxifen and Tamoxifen Share Similarly Weak Estrogen Receptor Binding Affinity, Both ~100x Lower Than Endoxifen

The antiestrogenic potency hierarchy is a key differentiating factor within the tamoxifen metabolite family. Desmethyltamoxifen and tamoxifen possess nearly identical, weak relative binding affinities (RBA) for the estrogen receptor: 2.4% and 2.8% of estradiol, respectively [1]. This contrasts sharply with the high-affinity binding of endoxifen and 4-hydroxytamoxifen, both at 181% [1]. Similarly, in MCF-7 cell proliferation assays, 4-hydroxytamoxifen was 100- to 167-fold more potent than both tamoxifen and Desmethyltamoxifen [2]. This quantitative parity between NDT and tamoxifen for ER binding, despite vastly different systemic exposures, is a defining characteristic of Desmethyltamoxifen's pharmacology.

Estrogen Receptor Binding SERM Pharmacology Antiestrogen Potency

Desmethyltamoxifen Demonstrates Intermediate P-Glycoprotein Inhibition (IC50 26 μM) Compared to Tamoxifen (29 μM) and 4-Hydroxytamoxifen (7.4 μM)

The interaction with the efflux transporter P-glycoprotein (P-gp) is another dimension of functional differentiation. In Caco-2 cell monolayer assays, Desmethyltamoxifen inhibited rhodamine-123 transport with an IC50 of 26 μM, which is marginally more potent than tamoxifen (29 μM) but significantly less potent than 4-hydroxytamoxifen (7.4 μM) [1]. The near-equivalence of NDT and tamoxifen in this assay suggests that the P-gp inhibitory contribution from Desmethyltamoxifen is proportional to its systemic abundance rather than intrinsic potency.

Drug Transport P-Glycoprotein (P-gp) ADME

Validated Research and Analytical Applications for Desmethyltamoxifen (31750-48-8) Based on Quantitative Evidence


As a Certified Reference Standard for LC-MS/MS and HPLC Therapeutic Drug Monitoring (TDM) Assays

Given that Desmethyltamoxifen is the most abundant metabolite in patient plasma, with concentrations exceeding tamoxifen by 2- to 3-fold [1], it is an essential analytical reference material for clinical TDM and pharmacokinetic studies. High-purity Desmethyltamoxifen is required for accurate calibration and validation of bioanalytical methods, including the development of sensitive LC-MS/MS methods with lower limits of quantification in the ng/mL range [2][3].

As a Selective Tool for Investigating Protein Kinase C (PKC)-Mediated Signaling in Breast Cancer or Leukemia Models

Desmethyltamoxifen is a validated tool compound for dissecting PKC-dependent pathways distinct from estrogen receptor signaling. Its 10-fold greater potency as a PKC inhibitor compared to tamoxifen [4] makes it a more effective agent for studying ceramide metabolism regulation, glycosylation, and sphingosine phosphorylation in cellular models, particularly in AML cells where it demonstrates potent regulatory effects [5].

As a Substrate and Inhibitor Probe for CYP3A4/5 and CYP2D6 Metabolic Studies

Desmethyltamoxifen serves a dual role as both a product of CYP3A4/5-mediated N-demethylation and a direct inhibitor of CYP3A4 (IC50 9.2–10.2 μM) [6]. It is also the direct precursor for CYP2D6-dependent endoxifen formation [7]. These properties make it an indispensable probe for studying the impact of CYP polymorphisms, drug-drug interactions, and the complex interplay of Phase I enzymes on tamoxifen bioactivation and clearance [8].

As a Long-Half-Life Metabolite for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The prolonged half-life of Desmethyltamoxifen (~14 days) relative to tamoxifen (~5–7 days) dictates its accumulation and extended washout period [9]. In physiologically based pharmacokinetic (PBPK) and population PK modeling [10], accurate parameterization for Desmethyltamoxifen is critical for predicting steady-state exposures, understanding inter-individual variability, and simulating the time course of the entire tamoxifen metabolite network.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyltamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.